N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
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Description
N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a useful research compound. Its molecular formula is C29H30N4O4S and its molecular weight is 530.64. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. The presence of the ethyl(3-methylphenyl)amino and sulfanylidene groups suggest that it might interact with its targets through hydrogen bonding or ionic interactions .
Biochemical Pathways
The compound may influence various biochemical pathways depending on its target. For instance, if the compound targets an enzyme, it could alter the metabolic pathway that the enzyme is involved in. This could lead to changes in the production of certain metabolites, which could have downstream effects on cellular functions .
Pharmacokinetics
Its molecular weight (53064 g/mol) suggests that it might be absorbed in the gastrointestinal tract after oral administration. The presence of various functional groups in its structure could influence its distribution and metabolism in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts as an inhibitor of an enzyme, it could lead to a decrease in the production of certain metabolites. On the other hand, if it acts as an activator, it could increase the production of these metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain functional groups in the compound might be more reactive at specific pH levels or temperatures .
Properties
IUPAC Name |
N-[3-(N-ethyl-3-methylanilino)propyl]-4-[(8-oxo-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4S/c1-3-32(22-7-4-6-19(2)14-22)13-5-12-30-27(34)21-10-8-20(9-11-21)17-33-28(35)23-15-25-26(37-18-36-25)16-24(23)31-29(33)38/h4,6-11,14-16,23H,3,5,12-13,17-18H2,1-2H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECWNBKLSHTZCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3C=C4C(=CC3=NC2=S)OCO4)C5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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